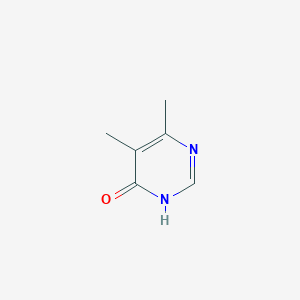

5,6-Dimethylpyrimidin-4-ol

説明

特性

IUPAC Name |

4,5-dimethyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZKHJGXIOEURG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40577069 | |

| Record name | 5,6-Dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34916-78-4 | |

| Record name | 5,6-Dimethyl-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34916-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethylpyrimidin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40577069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5,6 Dimethylpyrimidin 4 Ol and Analogs

Classical Approaches to Pyrimidinol Synthesis

The traditional synthesis of pyrimidines and their hydroxylated analogs, known as pyrimidinols, typically relies on the condensation of compounds containing a urea (B33335) or amidine functionality with a three-carbon unit, often a β-dicarbonyl compound or its equivalent. thieme-connect.com One of the most fundamental methods is the Pinner synthesis, which involves the reaction of a β-keto ester with an amidine. mdpi.com This cyclocondensation reaction forms the pyrimidine (B1678525) ring, yielding a substituted 4-pyrimidinol.

Another classical approach involves the reaction of diketones with nitrogen-containing compounds like formamide (B127407). For instance, a related isomer, 4,6-dimethylpyrimidin-5-ol, can be synthesized by refluxing 3-chloro-2,4-pentadione with formamide in formic acid. nih.gov The resulting intermediate is then treated with ammonium (B1175870) hydroxide (B78521) to facilitate the final ring closure. nih.gov These conventional methods, while effective, often require prolonged reaction times, high temperatures, and the use of harsh reagents, which can lead to low yields and the generation of significant waste. thieme-connect.comorientjchem.org

Sustainable and Green Chemistry Paradigms in Pyrimidinol Synthesis

In response to the growing need for environmentally conscious chemical manufacturing, a variety of green chemistry techniques have been applied to the synthesis of pyrimidinol derivatives. These methods aim to reduce reaction times, minimize energy consumption, decrease waste, and often result in higher yields and product purity. researchgate.netmdpi.com

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. eurekaselect.com This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to dramatic reductions in reaction times compared to conventional heating methods. orientjchem.orgnih.gov For the synthesis of pyrimidine derivatives, microwave irradiation has been shown to shorten reaction times from hours to mere minutes while providing good to excellent yields. orientjchem.orgeurekaselect.comresearchgate.net

The advantages include simple procedures, mild reaction conditions, and easy workup. orientjchem.org For example, the synthesis of various fused pyrimidine derivatives has been achieved in as little as 5-20 minutes under microwave irradiation, a significant improvement over the 12 hours required by conventional refluxing. orientjchem.orgresearchgate.net This rapid, efficient heating makes microwave-assisted synthesis a highly attractive green alternative for constructing the pyrimidine core. foliamedica.bg

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for Fused Pyrimidines

| Compound Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement |

|---|---|---|---|

| Thienopyrimidinones | 12 hours | 20 minutes | Significant |

| Thiazolo[5,4-d]pyrimidines | Not specified | 5 minutes | High yields |

| Thiazolopyrimidines | 24 hours | 8 minutes | Yields increased from 42-55% to 69-88% |

Ultrasound irradiation is another green chemistry technique that enhances reaction rates and yields through acoustic cavitation. mdpi.com The application of ultrasound has been successfully used in the cyclocondensation of β-keto esters with amidines to produce highly substituted 4-pyrimidinols. thieme-connect.comorganic-chemistry.orgthieme-connect.com This method offers several advantages, including significantly shorter reaction times (5-15 minutes), high yields (ranging from good to excellent), and improved product purity. thieme-connect.comorganic-chemistry.org

The use of water as a solvent in these reactions further enhances the green credentials of the process. organic-chemistry.org Ultrasound has also been shown to be effective for subsequent reactions, such as the tosylation of the resulting pyrimidinols, which can be accomplished in just 5 minutes in high yields. organic-chemistry.orgthieme-connect.com The scalability of this protocol has been demonstrated, making it a viable and promising alternative for the environmentally friendly production of pyrimidine derivatives. thieme-connect.com

Table 2: Ultrasound-Promoted Synthesis of Various 4-Pyrimidinol Derivatives

| Reactants | Reaction Time (Ultrasound) | Yield (%) | Solvent |

|---|---|---|---|

| β-Keto esters and Amidines (General) | 5–15 minutes | 21–97% | Water |

| Specific 4-Pyrimidinol (3a) | Not specified | 87% (gram scale) | Water |

Eliminating volatile organic solvents is a key principle of green chemistry. Solvent-free, or solid-state, reactions reduce environmental pollution, cost, and safety hazards. nih.gov Mechanochemical methods, such as ball-milling, have been successfully employed for the catalyst-free and solvent-free synthesis of pyrimidine derivatives like pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones. nih.govmdpi.com This technique involves the mechanical grinding of solid reactants, which provides the energy necessary to initiate the reaction. elsevierpure.com

These solvent-less approaches offer numerous benefits, including high to quantitative yields, simple workup procedures, and enhanced environmental friendliness. nih.govmdpi.com One-pot, multicomponent reactions under solvent-free conditions, sometimes catalyzed by recyclable nanocatalysts, represent a highly efficient and sustainable strategy for constructing complex pyrimidine-based molecules. elsevierpure.comresearchgate.net

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed under milder conditions with greater efficiency and selectivity. thieme-connect.de In pyrimidine synthesis, various catalysts have been employed to improve reaction outcomes. For instance, the Biginelli three-component condensation to form dihydropyrimidines can be catalyzed by Lewis acids like samarium perchlorate, particularly in conjunction with ultrasound irradiation. mdpi.com This combination leads to milder conditions, shorter reaction times, and higher yields. mdpi.com Other catalysts, such as modified ZnO nanoparticles and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA), have been used effectively, often under solvent-free conditions. elsevierpure.comresearchgate.net The development of recyclable nanocatalysts further enhances the sustainability of these synthetic routes. nih.gov

While metal catalysts are effective, their potential toxicity, cost, and contamination of products have driven the development of metal-free catalytic systems. researchgate.net These approaches align closely with the principles of green and sustainable chemistry. nih.gov Transition-metal-free syntheses of pyrimidines have been developed using simple reagents like sodium hydroxide (NaOH) to mediate one-pot, multi-component cascade reactions. nih.gov

Other metal-free strategies include the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) to mediate the [2+2+2] cycloaddition between alkynes and nitriles, providing an efficient route to polysubstituted pyrimidines. nih.gov Furthermore, photochemical processes have been developed for the metal-free arylation of pyrimidines, utilizing UVA irradiation to generate pyrimidinyl radicals that readily form C-C bonds. rsc.org These methods circumvent the need for transition-metal catalysts and often operate under mild, green conditions, representing a significant advancement in sustainable heterocyclic synthesis. rsc.org

Catalytic Strategies in 5,6-Dimethylpyrimidin-4-ol Synthesis

Heterogeneous and Reusable Catalyst Systems for Pyrimidine Derivatives

The development of heterogeneous catalysts is a significant step forward in the sustainable synthesis of pyrimidine derivatives. These catalysts, which exist in a different phase from the reactants, offer advantages such as easy separation from the reaction mixture and the potential for recycling, which reduces waste and cost.

Recent research has highlighted the use of various nanomaterials as effective heterogeneous catalysts. For instance, zirconium dioxide nanoparticles (ZrO2-NPs) have been successfully employed in the solvent-free, one-pot, three-component synthesis of hexahydropyrido[2,3-d]pyrimidinetrione derivatives. This method provides high yields, short reaction times, and is environmentally friendly. Similarly, sulfonic acid-functionalized SBA-15 (SBA-Pr-SO3H), a nanoporous solid acid, has proven effective in the green synthesis of triazoloquinazolinones and benzimidazoquinazolinones.

Other notable heterogeneous catalysts include:

NiCoSe2 and NiCo2S4 : These have been used for the synthesis of dihydropyrimidine-2-ones/thiones and can be recycled up to five times with minimal loss of performance rsc.org.

Nano-magnetite complexes : A nano-magnetite complex, [Fe3O4@SiO2/N-propyl-1-(thiophen-2-yl)ethanimine][ZnCl2], has been utilized for the synthesis of pyrido[2,3-d]pyrimidines in a green procedure that allows for catalyst reusability rsc.org.

Cu-doped TiO2 nanoparticles : These have been applied in the synthesis of 2-arylpyrido[2,3-d]pyrimidines under ultrasonic irradiation rsc.org.

Table 1: Examples of Heterogeneous Catalysts in Pyrimidine Synthesis

| Catalyst | Derivative Synthesized | Key Advantages |

| Zirconium dioxide nanoparticles (ZrO2-NPs) | Hexahydropyrido[2,3-d]pyrimidinetriones | High yields, short reaction times, solvent-free |

| Sulfonic acid functionalized SBA-15 | Triazoloquinazolinones and benzimidazoquinazolinones | Green synthesis, solvent-free |

| NiCoSe2 and NiCo2S4 | Dihydropyrimidine-2-ones/thiones | Recyclable, high yield, short reaction time rsc.org |

| Nano-magnetite complex | Pyrido[2,3-d]pyrimidines | Green procedure, catalyst reusability rsc.org |

| Cu-doped TiO2 nanoparticles | 2-Arylpyrido[2,3-d]pyrimidines | Ultrasonic irradiation, ambient conditions rsc.org |

Organocatalysis in Pyrimidinone Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in the synthesis of pyrimidinones (B12756618) and other heterocyclic compounds. This approach offers several advantages, including reduced toxicity, greater stability, and environmentally friendly conditions compared to traditional metal-based catalysts nih.gov.

A notable example is the use of taurine, a green bio-organic catalyst, in the Biginelli reaction to synthesize 3,4-dihydropyrimidin-2(1H)-ones/thiones nih.gov. This method is simple, cost-effective, and produces high yields in short reaction times nih.gov. Another strategy involves an organocatalytic tandem aza-Michael addition–hemiaminal formation–dehydroxylation reaction to produce chiral pyrimidinone derivatives with high enantiomeric excess researchgate.net.

Organocatalysis has also been employed in inverse electron-demand Diels-Alder reactions of various ketones with 1,3,5-triazine (B166579) through enamine catalysis to yield 4,5-disubstituted or 4-monosubstituted pyrimidines mdpi.com.

Multicomponent Reaction (MCR) Strategies for Pyrimidinol Scaffolds

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. MCRs are characterized by their atom economy, convergence, and ability to rapidly generate molecular diversity and complexity researchgate.net.

The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidines. Modern variations of this reaction utilize catalysts and techniques like microwave and ultrasound irradiation to improve yields and reaction conditions mdpi.com. Beyond the Biginelli reaction, numerous other MCRs have been developed for the synthesis of pyrimidine derivatives. For example, a one-pot, three-component reaction of aromatic aldehydes, 6-amino-1,3-dimethyluracil, and active methylene (B1212753) compounds using Zr(HSO4)4 as a heterogeneous catalyst under solvent-free conditions yields various fused pyrimidine derivatives in excellent yields.

Other MCR strategies include:

[3+2+1] Annulation : This method involves the reaction of amidines, ketones, and a one-carbon source like N,N-dimethylaminoethanol to form pyrimidine derivatives nih.gov.

[2+2+1+1] Annulation : 2,4,6-Triarylpyrimidines can be synthesized via a one-pot, four-component reaction of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine (B1172632) under microwave irradiation mdpi.com.

Cyanoacetamide-based MCRs : These reactions provide access to privileged cores like 2-aminothiophenes, -quinolines, and -indoles, which can be further elaborated into heteroannulated pyrimidones beilstein-journals.org.

Table 2: Overview of Multicomponent Reactions for Pyrimidine Synthesis

| MCR Strategy | Reactants | Product |

| Biginelli Reaction | Aldehyde, β-ketoester, urea/thiourea | Dihydropyrimidinone/thione |

| [3+2+1] Annulation | Amidines, ketones, N,N-dimethylaminoethanol | Pyrimidine derivatives nih.gov |

| [2+2+1+1] Annulation | Aryl methyl ketones, benzaldehydes, aromatic nitriles, hydroxylamine | 2,4,6-Triarylpyrimidines mdpi.com |

| Cyanoacetamide-based MCR | Primary amines, methyl cyanoacetate, etc. | Heteroannulated pyrimidones beilstein-journals.org |

Mechanochemical Activation in Pyrimidine Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based synthesis. High-energy ball milling is a common technique used in mechanochemical synthesis.

A "solvent-less" mechanochemical approach has been developed for the one-pot multicomponent synthesis of various pyrimidine derivatives using modified ZnO nanoparticles as a highly efficient and recyclable catalyst acs.org. This ball-milling technique is scalable and allows for easy product isolation, making it a green and practical method acs.org.

Derivatization Strategies for the this compound Core

Annulation Reactions Involving Pyrimidinol Structures

Annulation reactions, which involve the formation of a new ring fused to an existing one, are a powerful tool for elaborating the pyrimidinol core and creating more complex heterocyclic systems.

A convenient one-pot, multistep cascade reaction of 1H-tetrazoles with aliphatic amines has been developed for the synthesis of thieno[2,3-d]pyrimidin-4(3H)-ones, thieno[3,2-d]pyrimidin-4(3H)-ones, and benzofuro[3,2-d]pyrimidin-4(3H)-ones nih.gov. This solvent-free method provides high yields of a variety of substituted fused pyrimidine derivatives nih.gov.

Another approach involves a [4+2] annulation reaction of 1,3,5-triazinanes and aurone-derived α,β-unsaturated imines under thermal, catalyst-free conditions to produce 1,2,3,4-tetrahydrobenzofuro[3,2-d]pyrimidines in high yields researchgate.net.

Functionalization and Substitution Patterns on this compound

The functionalization of the this compound core is crucial for modulating its biological activity and physicochemical properties. Research has focused on introducing various substituents at different positions of the pyrimidine ring.

A series of 2-amino-4,6-dimethylpyrimidin-5-ol (B2365353) derivatives have been designed and synthesized as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors nih.govnih.gov. In these compounds, the 2-amino group is further substituted with various aryl and heteroaryl moieties, and the effect of different substituents on the phenyl ring has been explored to optimize inhibitory activity and selectivity nih.govresearchgate.net. For instance, compound 6O from this series, which features a 2-((3-fluoro-4-methoxyphenyl)amino) substituent, demonstrated potent and selective FGFR4 inhibitory activity nih.govresearchgate.net.

Molecular docking studies have been instrumental in understanding the structure-activity relationships and guiding the design of these functionalized derivatives nih.govresearchgate.net.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrimidinol Structure Confirmation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 5,6-Dimethylpyrimidin-4-ol by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

In a ¹H NMR spectrum, the protons of the two methyl groups (at positions 5 and 6) would likely appear as distinct singlet peaks in the upfield region, with their exact chemical shifts influenced by the electronic environment of the pyrimidine (B1678525) ring. The proton on the pyrimidine ring (at position 2) would be expected to resonate further downfield due to the deshielding effect of the adjacent nitrogen atoms. The hydroxyl proton (at position 4) may appear as a broad singlet, and its chemical shift could be concentration and solvent-dependent.

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each of the six carbon atoms in the molecule. The carbons of the methyl groups would resonate at the higher field end of the spectrum. The pyrimidine ring carbons would exhibit characteristic chemical shifts, with the carbon atom bearing the hydroxyl group (C4) and the carbons adjacent to the nitrogen atoms (C2 and C6) appearing at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 5-CH₃ | 2.0 - 2.5 | 15 - 25 |

| 6-CH₃ | 2.0 - 2.5 | 15 - 25 |

| H-2 | 7.5 - 8.5 | 140 - 150 |

| 4-OH | Variable | - |

| C-2 | - | 140 - 150 |

| C-4 | - | 160 - 170 |

| C-5 | - | 120 - 130 |

| C-6 | - | 150 - 160 |

Note: These are estimated ranges and actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the IR spectrum would be expected to display several key absorption bands. A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the methyl groups would likely appear around 2850-3000 cm⁻¹. The C=N and C=C stretching vibrations within the pyrimidine ring would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. Finally, C-H bending vibrations of the methyl groups would be observed in the 1350-1450 cm⁻¹ range.

Table 2: Expected Infrared Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H stretch (hydroxyl) | 3200 - 3600 (broad) |

| C-H stretch (methyl) | 2850 - 3000 |

| C=N/C=C stretch (ring) | 1400 - 1650 |

| C-H bend (methyl) | 1350 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The pyrimidine ring system in this compound contains π electrons and is expected to exhibit absorption in the UV region. The spectrum would likely show π → π* transitions, characteristic of aromatic and heteroaromatic compounds. The position of the maximum absorption (λmax) would be sensitive to the solvent polarity and the pH of the solution, due to the presence of the hydroxyl group and the nitrogen atoms in the ring, which can undergo protonation or deprotonation.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound, with a molecular formula of C₆H₈N₂O, the expected exact mass can be calculated with high precision. HRMS analysis would confirm this elemental composition, providing strong evidence for the compound's identity and purity.

X-ray Single Crystal Diffraction for Solid-State Structure

To definitively determine the three-dimensional arrangement of atoms in the solid state, X-ray single crystal diffraction is the gold standard. This technique, if a suitable single crystal of this compound can be grown, would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and the nitrogen atoms of the pyrimidine ring. This would offer unequivocal proof of the compound's structure and insights into its crystal packing.

Surface-Enhanced Raman Spectroscopy (SERS) in Pyrimidinol Analysis

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed structural information, even from very small amounts of sample. By adsorbing this compound onto a nanostructured metallic surface (typically silver or gold), the Raman scattering signal can be dramatically enhanced. SERS can be particularly useful for studying the orientation of the molecule on the surface and for probing subtle changes in its vibrational modes upon interaction with the substrate. The SERS spectrum would be expected to show enhanced bands corresponding to the pyrimidine ring vibrations, providing a unique spectral fingerprint.

Computational Chemistry and Theoretical Investigations of 5,6 Dimethylpyrimidin 4 Ol

Density Functional Theory (DFT) Studies on Electronic and Molecular Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and optimized geometry of molecules. ijfans.orgijcce.ac.irresearchgate.net For 5,6-Dimethylpyrimidin-4-ol, DFT calculations, typically using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), would yield the minimum energy conformation of the molecule. nih.gov This process provides essential data on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecular structure. ijfans.org Such studies are fundamental as the geometric parameters directly influence the molecule's electronic properties and reactivity. DFT serves as the foundation for more detailed analyses, including Frontier Molecular Orbitals, Natural Bond Orbitals, and Molecular Electrostatic Potential mapping.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Ionization Energy, Electron Affinity)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. fiveable.mewikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. fiveable.me

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. For a molecule like 4-Amino-2,6-dimethylpyrimidine, a related compound, the HOMO-LUMO gap has been calculated to assess its kinetic stability. ijfans.org

From the HOMO and LUMO energies, other important electronic properties can be derived:

Ionization Energy (I): The energy required to remove an electron from a molecule, which can be approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.

These values are instrumental in predicting the behavior of this compound in chemical reactions, particularly those involving electron transfer.

Table 1: Conceptual Data from Frontier Molecular Orbital (FMO) Analysis This table illustrates the type of data obtained from FMO analysis. Specific values for this compound require dedicated computational studies.

| Parameter | Formula | Significance |

|---|---|---|

| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Energy (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |

Natural Bond Orbital (NBO) Analysis of Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer and intramolecular bonding interactions. wikipedia.orgwisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals. mpg.de This approach provides a detailed picture of the Lewis-like structure of a molecule. wikipedia.org

For this compound, NBO analysis would quantify the delocalization of electron density arising from hyperconjugative interactions. These interactions occur between filled "donor" orbitals (like bonding orbitals or lone pairs) and empty "acceptor" orbitals (typically antibonding orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. nih.gov A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule. This analysis can reveal, for example, the interactions between the lone pairs on the oxygen and nitrogen atoms with the antibonding orbitals of the pyrimidine (B1678525) ring, providing deep insight into the molecule's electronic stability. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map provides a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net

Different colors on the MEP surface indicate varying electrostatic potential values:

Red: Represents regions of most negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are associated with lone pairs on electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Represents regions of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. ijfans.org

Green: Represents regions of neutral or near-zero potential.

For this compound, an MEP map would clearly identify the electron-rich nitrogen atoms of the pyrimidine ring and the oxygen of the hydroxyl group as likely sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would be identified as a potential site for nucleophilic interaction. This visual information is crucial for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. rasayanjournal.co.in These global reactivity indices are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's stability and reactivity profile. psicode.org

Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. It is calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η), it indicates the molecule's polarizability.

Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is defined as ω = μ² / 2η, where μ is the chemical potential (μ ≈ -χ).

By calculating these descriptors for this compound, one could quantitatively predict its behavior as an electrophile or nucleophile and compare its reactivity to other pyrimidine derivatives.

Table 2: Global Quantum Chemical Descriptors This table outlines key reactivity descriptors and their significance. Specific values for this compound would be derived from DFT calculations.

| Descriptor | Formula | Chemical Significance |

|---|---|---|

| Electronegativity (χ) | (I+A)/2 | Tendency to attract electrons. |

| Chemical Hardness (η) | (I-A)/2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1/(2η) | Measure of polarizability and reactivity. |

| Electrophilicity Index (ω) | μ²/(2η) | Capacity to accept electrons; a measure of electrophilic nature. |

| Nucleophilicity | - | Capacity to donate electrons; often correlates inversely with electrophilicity. |

Theoretical Prediction of Spectroscopic Properties (e.g., UV-Vis Spectra Simulation)

Computational methods can accurately predict spectroscopic properties, such as UV-Vis absorption spectra. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic spectra by calculating the energies of electronic transitions from the ground state to various excited states. youtube.com

For this compound, a TD-DFT calculation would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.gov The primary electronic transitions in pyrimidine derivatives are typically π → π* transitions within the aromatic ring. ijfans.org The simulated spectrum can be compared with experimental data to validate the computational methodology and to aid in the interpretation of the observed spectral features. These theoretical predictions are valuable for understanding the photophysical properties of the molecule.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrimidinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov QSAR models are invaluable in drug discovery for predicting the activity of new, unsynthesized molecules, thereby guiding the design of more potent compounds. researchgate.net

For pyrimidinol derivatives, a QSAR study would involve several key steps:

Data Set Collection: A series of pyrimidinol compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC50) is compiled.

Descriptor Calculation: For each molecule in the series, a large number of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power and robustness of the developed QSAR model are rigorously assessed using internal and external validation techniques. researchgate.net

QSAR studies on various pyrimidine derivatives have successfully identified key structural features responsible for activities such as anticancer and antimalarial effects. nih.govnih.gov A similar approach for pyrimidinol derivatives could elucidate which structural modifications on the pyrimidinol scaffold are likely to enhance a specific biological activity.

Conformational Analysis and Tautomeric Equilibria in Solution and Gas Phase

Derivatives of 4-hydroxypyrimidine, such as this compound, are known to exist in different tautomeric forms. nih.govresearchgate.net Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this class of compounds, the most significant equilibrium is the keto-enol tautomerization between the hydroxyl (enol) form (pyrimidin-4-ol) and the keto form (pyrimidin-4-one). nih.gov

Computational and experimental studies on the closely related 2-amino-5,6-dimethyl-4-hydroxypyrimidine have provided significant insights into this equilibrium. nih.govresearchgate.net A search of the Cambridge Structural Database indicates a strong preference for the 3H-keto tautomer in the solid state. nih.govresearchgate.net Experimental analysis, such as recrystallization, of 2-amino-5,6-dimethyl-4-hydroxypyrimidine has yielded different crystalline forms composed of different tautomers. Recrystallization from an aqueous solution yielded crystals of the 1H-keto tautomer. nih.gov However, when recrystallized from an aqueous solution containing uric acid, monoclinic crystals containing a 1:1 ratio of both the 1H-keto and the 3H-keto tautomers were obtained. nih.govresearchgate.net

While X-ray crystallography provides definitive solid-state structures, spectroscopic methods like Infrared (IR) spectroscopy can offer clues about the tautomeric forms present. nih.gov For the 1H-keto tautomer of the 2-amino derivative, the IR spectrum suggested that small amounts of the 4-hydroxy (enol) tautomer were also present in the crystal. nih.govresearchgate.net

Theoretical investigations help to rationalize these experimental findings and predict the relative stabilities of tautomers in both the gas phase and in solution. researchgate.net Computational analyses can evaluate factors such as aromaticity, intramolecular hydrogen bonds, and electronic delocalization to understand the tautomeric preference. researchgate.net These studies are crucial for understanding how the environment (gas phase, solution, or solid state) influences the delicate balance of the tautomeric equilibrium, which in turn affects the compound's chemical properties and biological activity.

| Tautomer | Structural Feature | Observed State | Reference |

|---|---|---|---|

| 4-Hydroxy (Enol) Form | -OH group at position 4 | Present in small amounts in some crystal forms (suggested by IR) | nih.gov |

| 1H-Keto Form | Proton at N1, Carbonyl at C4 | Isolated as a stable crystalline form | nih.gov |

| 3H-Keto Form | Proton at N3, Carbonyl at C4 | Strongly preferred in the solid state for many derivatives; co-crystallized with 1H-keto form | nih.govresearchgate.net |

Biological Activities and Medicinal Chemistry Applications of 5,6 Dimethylpyrimidin 4 Ol and Analogs

Antimicrobial Efficacy of Pyrimidinol Derivatives

Pyrimidine (B1678525) derivatives have been extensively investigated for their potential as antimicrobial agents, demonstrating a broad spectrum of activity against various pathogenic microorganisms. nih.gov The versatility of the pyrimidine core allows for structural modifications that can enhance potency and selectivity, making it a valuable framework for the development of novel anti-infective drugs. nih.gov

Pyrimidine-based compounds have shown significant promise as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. innovareacademics.inias.ac.in For instance, certain pyrimidine derivatives have demonstrated notable efficacy against strains such as Staphylococcus aureus, Bacillus subtilis (Gram-positive), and Escherichia coli, Pseudomonas aeruginosa (Gram-negative). innovareacademics.inias.ac.inresearchgate.net The antibacterial activity of these compounds is often attributed to their ability to interfere with essential bacterial processes. eurekaselect.com

Some novel pyrimidine derivatives have exhibited potent antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to or even better than standard antibiotics like ampicillin and ciprofloxacin in some studies. researchgate.netnih.gov For example, a series of newly synthesized pyrimidine derivatives showed strong antibacterial efficacy against S. aureus with a MIC value of 16.26 μg/ml, and against B. subtilis and E. coli with a MIC value of 17.34 μg/ml. researchgate.net Halogenated pyrimidine derivatives have also been explored, with some showing enhanced antibiofilm and antivirulence activities, suggesting a promising strategy to combat bacterial infections. researchgate.net The introduction of different substituents on the pyrimidine ring can significantly influence the antibacterial spectrum and potency. ias.ac.in

| Compound/Derivative Type | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Novel Pyrimidine Derivative S1 | Staphylococcus aureus | 16.26 |

| Novel Pyrimidine Derivative S7 | Bacillus subtilis | 17.34 |

| Novel Pyrimidine Derivative S7 | Escherichia coli | 17.34 |

| 2,4-dichloro-5-fluoropyrimidine (24DC5FP) | Staphylococcus aureus | 50 |

In addition to their antibacterial properties, pyrimidinol derivatives have demonstrated significant antifungal activity against a range of pathogenic fungi. nih.govresearchgate.net Several commercial fungicides used in agriculture, such as pyrimethanil and diflumetorim, are based on the pyrimidine scaffold. nih.gov Research has focused on synthesizing novel pyrimidine derivatives with improved antifungal efficacy against various phytopathogenic fungi. nih.govresearchgate.net

For example, a series of pyrimidine derivatives containing an amide moiety was synthesized and evaluated for in vitro fungicidal activities. One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited excellent antifungal activity against Phomopsis sp., with an EC50 value of 10.5 μg/ml, which was superior to the commercial fungicide Pyrimethanil (32.1 μg/ml). nih.gov Other studies have shown that certain pyrimidine derivatives exhibit broad-spectrum antifungal activity against fungi like Candida albicans and Aspergillus flavus. nih.gov The structure-activity relationship (SAR) studies indicate that the nature and position of substituents on the pyrimidine ring play a crucial role in determining the antifungal potency and spectrum. nih.gov

| Compound/Derivative | Fungal Strain | Activity (EC50 in μg/mL) |

|---|---|---|

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 |

| Pyrimethanil (Control) | Phomopsis sp. | 32.1 |

| Pyrimidine Derivative 1c | Candida albicans | Similar to Amphotericin B |

The pyrimidine scaffold is a key component in many antiviral drugs, and its derivatives have been extensively studied for their broad-spectrum antiviral activities. nih.govnih.gov Pyrimidine-based compounds have been reported to inhibit a wide range of viruses, including human immunodeficiency virus (HIV), influenza virus, respiratory syncytial virus, and coronaviruses. nih.govmdpi.com

For instance, certain pyrimidine derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov Some of these compounds have shown potent antiviral activity with half-maximal effective concentrations (EC50) in the nanomolar range against wild-type and resistant HIV-1 strains. nih.gov More recently, with the emergence of new viral threats, research has also focused on the potential of pyrimidine scaffolds against other viruses. For example, pyrimido[4,5-d]pyrimidine derivatives have been identified as promising candidates for the development of novel antiviral agents against human coronaviruses. mdpi.com The antiviral mechanism of pyrimidine derivatives can vary, from inhibiting viral enzymes to interfering with viral entry or replication processes. nih.govnih.gov

Anticancer Activity of Pyrimidinone Compounds

Pyrimidinone compounds, a class of pyrimidine derivatives, have emerged as a significant scaffold in the development of anticancer agents. ijcrt.orgresearchgate.netresearchgate.net Their structural similarity to the purine bases of DNA and RNA allows them to interact with various biological targets involved in cancer progression. ijcrt.orgfrontiersin.org

The fibroblast growth factor receptor (FGFR) signaling pathway plays a crucial role in cell proliferation, differentiation, and angiogenesis, and its aberrant activation is implicated in the development of various cancers, including hepatocellular carcinoma (HCC). nih.govnih.gov Consequently, FGFRs have become important targets for cancer therapy. scispace.com Several pyrimidinone-based compounds have been developed as potent and selective FGFR inhibitors. nih.govacs.org

Specifically, derivatives of 3,4-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one have been identified as highly potent inhibitors of FGFR4, a key driver in certain types of HCC. nih.govnih.gov For example, a compound designated as SIJ1263 demonstrated an IC50 of less than 1 nM against FGFR4. nih.govbohrium.com These inhibitors act by blocking the kinase activity of the receptor, thereby inhibiting downstream signaling pathways that promote tumor growth. nih.govnih.gov The development of irreversible covalent FGFR inhibitors based on a pyridopyrimidinone scaffold has also been reported, offering the potential for prolonged target inhibition. acs.org

| Compound | Target | Activity (IC50) |

|---|---|---|

| SIJ1263 | FGFR4 | < 1 nM |

| GNF-7 Derivative 2 | FGFR4 | 5.82 nM |

| GNF-7 | FGFR4 | 4.17 nM |

The anticancer activity of pyrimidinone compounds is often evaluated by their ability to inhibit the proliferation of various cancer cell lines. Numerous studies have demonstrated the potent anti-proliferative effects of these compounds against a range of human cancers. nih.govresearchgate.net

In the context of hepatocellular carcinoma, GNF-7 and its derivatives have shown strong anti-proliferative activities against HCC cell lines such as HUH7, HEPG2, and Hep3B, which harbor activated FGFR4. nih.gov For instance, the GI50 values for some GNF-7 derivatives in Hep3B cells ranged from 0.115 to 0.252 µM. nih.gov The compound SIJ1263 exhibited even more potent anti-proliferative activity with a GI50 of 0.008 µM in Hep3B cells. nih.gov These anti-proliferative effects are often associated with the induction of apoptosis and cell cycle arrest in the cancer cells. nih.govnih.gov The broad anti-proliferative activity of pyrimidine derivatives has also been observed in other cancer cell lines, including those of the breast, lung, and colon. researchgate.netnih.gov

| Compound | Cell Line | Activity (GI50 in µM) |

|---|---|---|

| GNF-7 Derivative 2 | Hep3B | 0.115 - 0.252 |

| GNF-7 Derivative 3 | Hep3B | 0.115 - 0.252 |

| GNF-7 Derivative 4 | Hep3B | 0.115 - 0.252 |

| GNF-7 Derivative 6 | Hep3B | 0.115 - 0.252 |

| SIJ1263 | Hep3B | 0.008 |

Anti-inflammatory and Immunomodulatory Effects of Pyrimidinols

Pyrimidine derivatives are recognized for their significant anti-inflammatory properties, a characteristic attributed to their ability to modulate key inflammatory pathways. mdpi.comnih.govnih.gov Several pyrimidine analogs have been successfully developed into clinically approved anti-inflammatory drugs, such as proquazone and tofacitinib. nih.gov The mechanism of action for many pyrimidine-based anti-inflammatory agents involves the inhibition of crucial inflammatory mediators, including prostaglandin E2 (PGE2), nitric oxide (NO), and various cytokines and chemokines. nih.gov

Research has demonstrated that the anti-inflammatory effects of pyrimidines are often linked to the suppression of cyclooxygenase (COX) enzymes, which are responsible for the generation of prostaglandins. nih.gov By inhibiting COX enzymes, these compounds can effectively reduce the inflammatory response. nih.govnih.gov Furthermore, certain pyrimidine derivatives have shown the ability to inhibit the growth of inflammatory cells, such as lipopolysaccharide (LPS)-stimulated monocytes, further contributing to their anti-inflammatory profile. mdpi.comnih.gov This multifaceted approach to modulating the immune response underscores the therapeutic potential of pyrimidinol compounds in treating inflammatory conditions.

Enzyme Inhibition by Pyrimidinol Derivatives (e.g., Cyclooxygenase-2, Acetylcholinesterase)

The therapeutic effects of pyrimidinol derivatives are frequently rooted in their ability to selectively inhibit specific enzymes. This is particularly evident in their anti-inflammatory and neuro-modulatory applications.

Cyclooxygenase-2 (COX-2) Inhibition

The discovery of the inducible COX-2 isoform, which is overexpressed in inflammatory and cancerous tissues, has driven the search for selective inhibitors that spare the constitutively expressed COX-1 enzyme, thereby reducing gastrointestinal side effects associated with traditional NSAIDs. scialert.netrsc.org Numerous studies have identified pyrimidine derivatives as a promising scaffold for potent and selective COX-2 inhibitors. mdpi.comscialert.netnih.gov

For instance, certain pyrimidine derivatives have demonstrated high selectivity towards COX-2, with inhibitory potencies comparable to the established drug meloxicam and superior to piroxicam. mdpi.comnih.gov Thieno[2,3-d]pyrimidin-4(3H)-one derivatives, which are structurally related to 5,6-Dimethylpyrimidin-4-ol, have also been evaluated for COX inhibition. One analog featuring a para-fluorophenyl substituent was identified as a potent and selective COX-2 inhibitor. ijper.org The selective inhibition of COX-2 by these compounds leads to a decrease in the production of pro-inflammatory prostaglandins like PGE2. nih.govnih.gov

Table 1: COX-2 Inhibition by Pyrimidine Derivatives

| Compound/Derivative | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Derivative L1 | COX-2 | Comparable to Meloxicam | High selectivity towards COX-2 | mdpi.comnih.gov |

| Derivative L2 | COX-2 | Comparable to Meloxicam | High selectivity towards COX-2 | mdpi.comnih.gov |

| Compound 5d (Pyrimidine-5-carbonitrile) | COX-2 | 0.16 ± 0.01 | ~10.5-fold > Nimesulide | nih.gov |

| Compound 5 (Thieno[2,3-d]pyrimidine) | COX-2 | 42.19 | 4.81 | ijper.org |

| Indomethacin (Reference) | COX-1 / COX-2 | 0.68 (COX-1), 18.3 (COX-2) | 0.04 | ijper.org |

Acetylcholinesterase (AChE) Inhibition

Acetylcholinesterase inhibitors are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. researchgate.net Pyrimidine derivatives have been designed and synthesized as effective AChE inhibitors. nih.gov A series of 2-(2-oxoethyl)pyrimidine-5-carboxamide derivatives were evaluated, with compound 10q emerging as a particularly potent inhibitor, showing an IC50 value of 0.88 µM, which was superior to the reference drug Huperzine-A. nih.gov Molecular docking studies suggest these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov Another study identified N-benzyl-2-thiomorpholinopyrimidin-4-amine as a potent cholinesterase inhibitor with an IC50 of 0.33 µM for AChE. researchgate.net

Table 2: Acetylcholinesterase (AChE) Inhibition by Pyrimidine Derivatives

| Compound/Derivative | Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 10q | AChE | 0.88 ± 0.78 | nih.gov |

| N-benzyl-2-thiomorpholinopyrimidin-4-amine (7c) | AChE | 0.33 | researchgate.net |

Neurotransmitter Modulation and Neuromodulatory Effects of Pyrimidinone Analogs

Purines and pyrimidines play a ubiquitous and fundamental role in the central nervous system (CNS). nih.gov Adenosine, a purine nucleoside, is a well-established neuromodulator that controls neurotransmitter release and neuronal excitability through A1 and A2A receptors. nih.gov A tightly regulated control of adenosine levels is critical for proper brain development and neural plasticity. nih.gov

While specific research on the direct neurotransmitter modulation by this compound is limited, the importance of pyrimidine metabolism in neurological health is well-documented. nih.gov Deficiencies in the enzymes involved in pyrimidine metabolism can lead to severe neurodevelopmental issues, including developmental delays, seizures, and intellectual disability, highlighting the critical role of these compounds in the CNS. nih.gov For example, a deficiency in uridine monophosphate synthetase (UMPS) results in pyrimidine starvation and can cause growth retardation and epilepsy if left untreated. nih.gov Similarly, defects in the catabolism of pyrimidine bases can lead to their toxic accumulation, resulting in mental retardation and seizures. nih.gov These findings underscore the profound impact that pyrimidine balance has on neuronal function and development.

Antioxidant Activity and Free Radical Scavenging Properties

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to neutralize them, is implicated in numerous chronic diseases. nih.govnih.gov Antioxidants can mitigate this damage by scavenging free radicals. ijpsonline.com Pyrimidine derivatives have been extensively investigated and recognized as a potent class of antioxidant agents. nih.govnih.govijpsonline.comresearchgate.net

Structure-Activity Relationship (SAR) Investigations for Biological Target Engagement

SAR studies have revealed that even minor modifications to the pyrimidine scaffold can lead to significant changes in biological activity. researchgate.net

For Antioxidant Activity: The presence of specific substituents can enhance free radical scavenging properties. Some studies report that electron-withdrawing groups, such as chloro (-Cl) and bromo (-Br), lead to potent antioxidant activity. nih.gov Conversely, other research suggests that electron-donating groups on the pyrimidine nucleus, such as methoxy (-OCH3) or methyl (-CH3), enhance radical scavenging. ijpsonline.comresearchgate.net This indicates that the electronic properties of the substituents play a complex but critical role.

For Enzyme Inhibition: In the context of COX-2 inhibition, a study on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one derivatives found that a para-fluorophenyl group at the C-2 position resulted in the most potent and selective compound. ijper.org For cholinesterase inhibition, varying the steric and electronic properties at the C-2 and C-4 positions of the pyrimidine ring was shown to be critical for inhibitory potency and selectivity against AChE and BuChE. researchgate.net In the development of FGFR4 kinase inhibitors, dimethyl groups on the pyrimidine ring were found to be important for prohibiting covalent bonding to other FGFR isoforms, thereby enhancing selectivity. nih.gov

For Antitubercular Activity: A comprehensive SAR study demonstrated that the central pyrimidine ring is essential for activity, and replacing a naphthyl group with other hydrophobic substituents was well-tolerated, leading to the identification of a potent lead compound. nih.gov

Chirality and stereochemistry are fundamental properties that play a pivotal role in the biological activity of drugs. nih.govnih.gov Since biological targets like enzymes and receptors are themselves chiral macromolecules, they often exhibit a high degree of stereoselectivity when interacting with chiral molecules. nih.gov This can result in one enantiomer of a drug being significantly more active or having a different biological profile than its counterpart. nih.gov

While specific studies on the stereochemistry of this compound are not detailed in the provided context, the principles are broadly applicable to its analogs. For instance, in a study of nature-inspired chiral compounds, only isomers with a specific stereochemical configuration ((5S, αS)) displayed significant biological activity. nih.gov This difference was attributed to a stereoselective cellular uptake mechanism. nih.gov Furthermore, molecular modeling has shown how stereochemistry can affect the binding orientation and efficiency of interaction with a target enzyme, which can be crucial for covalent bond formation and irreversible inhibition. nih.gov Therefore, when designing and evaluating new pyrimidinol-based therapeutic agents, careful consideration of stereochemistry is essential for optimizing target engagement and biological activity.

Future Research Trajectories and Translational Implications

Rational Design and Development of Novel Pyrimidinol-Based Therapeutic Agents

The pyrimidine (B1678525) nucleus is a versatile scaffold for developing novel therapeutic agents due to its presence in essential biomolecules and its capacity for structural modification at multiple positions. rasayanjournal.co.innih.gov The rational design of new drugs based on the pyrimidinol core, such as that in 5,6-Dimethylpyrimidin-4-ol, leverages this versatility to target a wide array of diseases.

Researchers are actively exploring pyrimidine derivatives for a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral applications. nih.govresearchgate.net For instance, pyrimidine-containing compounds have been developed as potent antitumor agents that target various molecular pathways involved in cancer pathogenesis. ekb.eg The design strategy often involves creating hybrid molecules that combine the pyrimidine core with other pharmacologically active moieties to enhance efficacy and selectivity. nih.govmdpi.com A key area of development is in creating inhibitors for protein kinases, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are often over-activated in various cancers. ekb.eg

Future efforts will likely focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the pyrimidine ring to understand their effect on biological activity and to optimize potency and selectivity.

Hybrid Molecule Synthesis: Combining the pyrimidinol scaffold with other known pharmacophores to create multifunctional drugs. For example, pyrimidine-oxazolidinone hybrids have been synthesized as a new class of antibacterial agents. mdpi.com

Target-Specific Design: Designing pyrimidinol derivatives to interact with specific biological targets, such as enzymes or receptors, that are implicated in disease. This includes targeting topoisomerase II in cancer cells or the 50S ribosomal unit in bacteria. nih.govmdpi.com

The table below summarizes examples of therapeutic targets for pyrimidine-based compounds.

| Therapeutic Area | Biological Target | Example Pyrimidine Application |

| Oncology | EGFR Tyrosine Kinase, Topoisomerase II, Cyclin-Dependent Kinases (CDKs) | Development of selective inhibitors for non-small cell lung cancer and other tumors. ekb.egnih.gov |

| Infectious Diseases | Bacterial 50S Ribosomal Unit, Viral Reverse Transcriptase | Creation of novel antibacterial and antiviral agents. nih.govmdpi.com |

| Immunology | Kinases in Immune Signaling Pathways | Development of immunomodulatory drugs. |

| Neurology | Central Nervous System (CNS) Receptors | Design of CNS-active agents and antidepressants. nih.gov |

Advanced Computational Approaches for Pyrimidinol Discovery and Optimization

Computational modeling has become an indispensable tool in medicinal chemistry, significantly accelerating the discovery and optimization of new drugs by making the process more efficient and cost-effective. researchgate.net For pyrimidinol-based compounds, these approaches are crucial for identifying promising lead candidates and refining their properties.

Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore mapping are employed to predict how pyrimidinol derivatives will interact with biological targets. researchgate.netnih.gov Molecular docking studies, for example, can predict the binding affinity and orientation of a molecule like this compound within the active site of a target protein, providing insights into its potential inhibitory activity. nih.govmdpi.com 3D-QSAR models can then establish a statistical relationship between the chemical structures of a series of compounds and their biological activities, guiding the design of more potent analogues. nih.gov

Key computational strategies include:

Virtual Screening: Using large chemical databases to computationally screen for pyrimidinol-like molecules that are likely to bind to a specific biological target. mdpi.com This process filters compounds based on properties like the Lipinski rule of five before performing more intensive docking analyses. mdpi.com

De Novo Design: Utilizing algorithms to design novel molecular structures that fit the structural and chemical constraints of a target's binding site.

Molecular Dynamics (MD) Simulations: Simulating the movement of the pyrimidinol-protein complex over time to validate docking results and assess the stability of the interaction. nih.gov

ADME/Tox Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of new pyrimidinol designs to identify candidates with favorable pharmacokinetic profiles early in the discovery process.

The following table outlines common computational techniques used in pyrimidinol drug discovery.

| Computational Technique | Application in Pyrimidinol Discovery | Key Outcomes |

| Molecular Docking | Predicts the preferred binding mode and affinity of a pyrimidinol derivative to a target protein. nih.gov | Binding energy scores (e.g., kcal/mol), identification of key interacting amino acid residues. mdpi.com |

| 3D-QSAR | Relates the 3D properties of pyrimidinol molecules to their biological activity. | Statistically significant models (R², Q²) that guide structural modifications for improved potency. nih.gov |

| Pharmacophore Mapping | Identifies the essential 3D arrangement of chemical features required for biological activity. nih.gov | A 3D model of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) for virtual screening. nih.gov |

| MD Simulations | Assesses the stability and dynamics of the ligand-protein complex. nih.gov | Validation of docking poses, calculation of binding free energies. |

Scalability and Industrial Feasibility of Green Pyrimidinol Synthesis

The synthesis of pyrimidine derivatives has traditionally involved methods that use hazardous reagents and solvents. rasayanjournal.co.in Modern chemistry is increasingly focused on "green chemistry," an approach that emphasizes the development of environmentally benign, efficient, and economically viable synthetic routes. rasayanjournal.co.innih.gov For pyrimidinol compounds, this is crucial for ensuring that their production can be scaled up for industrial application in a sustainable manner.

Green synthetic strategies for pyrimidines include:

Microwave-Assisted Synthesis: This technique uses microwave radiation as a heating source, which often leads to faster reaction rates, higher yields, and easier work-up procedures compared to conventional heating. nih.gov It is considered a sustainable technology that aligns with green chemistry principles. nih.gov

Ultrasonic Irradiation: The use of ultrasound waves can promote chemical reactions, resulting in good yields, shorter reaction times, and environmental friendliness. bme.hu

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form the final product, which improves efficiency and reduces waste. rasayanjournal.co.inresearchgate.net

Solvent-Free and Catalyst-Based Methods: Conducting reactions without solvents ("grindstone chemistry") or using recyclable catalysts minimizes environmental impact and simplifies product purification. rasayanjournal.co.inresearchgate.net

The industrial feasibility of these methods depends on factors like cost of starting materials, energy consumption, and the ease of product isolation. The adoption of green chemistry not only reduces environmental pollution but also offers financial benefits through reduced waste and shorter production times. rasayanjournal.co.in

Development of Novel Assays and Methodologies for Biological Evaluation

As novel pyrimidinol-based therapeutic agents are designed and synthesized, the development of sophisticated and efficient assays for their biological evaluation is paramount. These assays are necessary to determine the compounds' efficacy, mechanism of action, and potential for therapeutic use.

Standard biological evaluation often begins with in vitro screening to determine a compound's activity against specific cell lines or microorganisms. nih.govnih.gov For potential anticancer agents, this includes cytotoxicity assays like the MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay to measure the inhibitory effect on the proliferation of cancer cells. nih.govmdpi.com For antimicrobial candidates, the activity is evaluated against various pathogenic strains. mdpi.com

Future development in this area will likely involve:

High-Throughput Screening (HTS): Automating biological assays to rapidly test large libraries of pyrimidinol derivatives, accelerating the identification of lead compounds.

Mechanism of Action (MoA) Studies: Developing specific assays to elucidate how a compound exerts its biological effect. For example, a clonogenic cell survival assay can measure the long-term cytostatic effects of an anticancer agent, while cellular assays can be used to measure the inhibition of specific protein phosphorylation events. nih.gov

Target Engagement Assays: Creating methods to confirm that the pyrimidinol compound is interacting with its intended molecular target within a cellular environment.

Advanced In Vitro Models: Utilizing 3D cell cultures (e.g., spheroids or organoids) and co-culture systems that more accurately mimic the in vivo environment, providing more clinically relevant data on drug efficacy.

The table below lists various assays used for the biological evaluation of pyrimidinol derivatives.

| Assay Type | Purpose | Example Application |

| MTT Assay | Measures cell viability and proliferation to assess cytotoxicity. mdpi.com | Evaluating the anticancer activity of pyrimidinol compounds against various cancer cell lines. nih.gov |

| Antimicrobial Susceptibility Testing | Determines the minimum inhibitory concentration (MIC) of a compound against pathogenic microbes. nih.gov | Screening pyrimidine-oxazolidinone hybrids for antibacterial properties. mdpi.com |

| Clonogenic Cell Survival Assay | Assesses the long-term effects of a compound on the ability of single cells to form colonies. nih.gov | Determining the cytostatic effect of Pim-1 kinase inhibitors on cancer cells. nih.gov |

| Kinase Phosphorylation Assay | Measures the inhibition of a specific kinase by observing the phosphorylation of its substrate. nih.gov | Evaluating the cellular activity of pyrazolo[1,5-a]pyrimidine compounds as Pim-1 inhibitors. nih.gov |

| Automated Patch Clamp Assay | Evaluates the effect of a compound on ion channels, such as hERG potassium channels. nih.gov | Assessing potential cardiotoxicity of lead compounds. nih.gov |

Q & A

Q. What experimental approaches are recommended for synthesizing 5,6-Dimethylpyrimidin-4-ol, and how can purity be ensured?

Synthesis typically involves multi-step reactions, such as cyclization of intermediates like ethyl 2-cyano-4,4-dimethoxybutanoate followed by functional group modifications (e.g., hydroxylation or methylation). Key steps include:

- Cyclization : Use formamidine or similar reagents to form the pyrimidine ring.

- Purification : Employ column chromatography or recrystallization with solvents like ethanol or acetone.

- Purity validation : Confirm via HPLC (>95% purity) and nuclear magnetic resonance (NMR) spectroscopy for structural verification .

Q. Which characterization techniques are critical for validating the structure of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Identify proton environments (e.g., methyl groups at positions 5 and 6) and carbon backbone.

- FT-IR : Confirm hydroxyl (-OH) and aromatic C-H stretching vibrations.

- Mass spectrometry (MS) : Determine molecular weight (e.g., [M+H]⁺ peak at m/z 141).

- Melting point analysis : Compare experimental values (e.g., 284–288°C) with literature data to assess crystallinity .

Q. How should acute toxicity studies for this compound and its metabolites be designed?

- Dose selection : Use OECD guidelines, starting with a range (e.g., 0–800 ppm in rodent feed) to identify the no-observed-adverse-effect level (NOAEL).

- Endpoints : Monitor plasma cholinesterase inhibition, hematological parameters (e.g., hemoglobin levels), and histopathology.

- Metabolite inclusion : Test major metabolites (e.g., 2-dimethylamino-5,6-dimethylpyrimidin-4-ol) at physiologically relevant concentrations .

Advanced Research Questions

Q. How can contradictory genotoxicity data (e.g., weak mutagenicity in mouse lymphoma cells vs. negative in vitro assays) be reconciled?

- Assay-specific factors : Mouse lymphoma assays (MLA) detect chromosomal aberrations, while Ames tests focus on bacterial reverse mutation. Address differences in metabolic activation systems (e.g., S9 liver fractions).

- Dose-response analysis : Evaluate if weak mutagenic effects occur only at supratherapeutic concentrations.

- Mechanistic studies : Use comet assays or γH2AX foci analysis to assess DNA damage directly .

*5. What computational and experimental methods distinguish between singlet oxygen (¹O₂) addition and single-electron transfer (SET) mechanisms in reactions involving this compound?

- Marcus theory calculations : Compute Gibbs free energy barriers (ΔG‡) for SET pathways (e.g., ΔG‡ < 10 kcal/mol suggests dominance).

- Experimental validation :

- Electron paramagnetic resonance (EPR) : Detect radical intermediates.

- Quenching experiments : Use selective *¹O₂ quenchers (e.g., sodium azide) to suppress addition pathways.

Example: SET dominates in N,N,N,N-tetramethyl-p-phenylenediamine (TMPD) due to low ΔG‡, while *¹O₂ addition is favored in sterically hindered derivatives .

Q. How can biomonitoring studies be optimized to detect this compound metabolites in biological matrices?

- Sample preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges for urine or plasma.

- Analytical techniques :

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for metabolites like 5,6-dimethyl-2-(methylamino)pyrimidin-4-ol.

- Derivatization : Enhance sensitivity for hydroxylated metabolites via silylation or acetylation.

- Reference ranges : Establish population baselines to distinguish environmental exposure from endogenous sources .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported toxicological NOAELs for this compound metabolites?

- Study design critique : Assess differences in dosing regimens (e.g., 28-day vs. 90-day studies) and species-specific metabolic rates.

- Endpoint variability : Blood chemistry changes (e.g., ALT/AST elevation) may occur earlier than histopathological findings.

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to derive consensus NOAELs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。